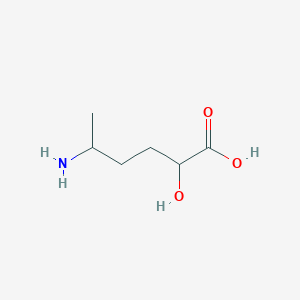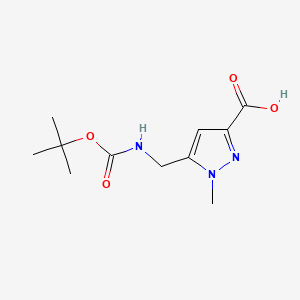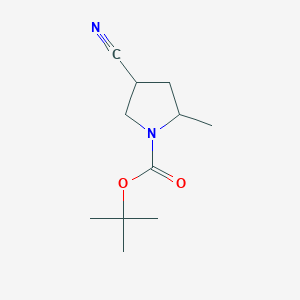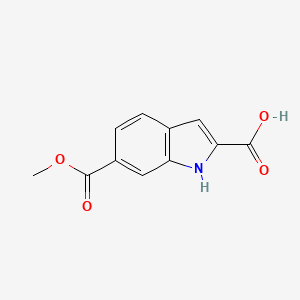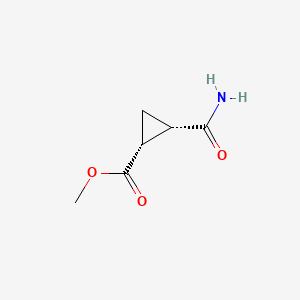![molecular formula C7H10N4O2 B13462309 ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B13462309.png)
ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate is a heterocyclic compound that features a fused ring system combining imidazole and triazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic methods include:
Debus-Radziszewski Synthesis: This method involves the reaction of glyoxal, ammonia, and an aldehyde to form the imidazole ring, followed by further functionalization to introduce the triazole moiety.
Wallach Synthesis: This method involves the oxidative cyclization of diaminomaleonitrile with an aldehyde.
From Dehydrogenation of Imidazolines: This method involves the dehydrogenation of imidazolines to form the imidazole ring, followed by cyclization to introduce the triazole moiety.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated products .
Wissenschaftliche Forschungsanwendungen
Ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Research: It is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites.
Modulating Receptors: The compound may interact with cellular receptors, altering their signaling pathways.
Interfering with DNA/RNA: It can bind to nucleic acids, affecting their function and stability.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate can be compared with other similar compounds, such as:
Imidazole Derivatives: These compounds share the imidazole ring but may lack the triazole moiety.
Triazole Derivatives: These compounds contain the triazole ring but may lack the imidazole moiety.
Imidazo[1,2-a]pyridine: This compound features a fused imidazole and pyridine ring system, differing from the triazole moiety.
The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C7H10N4O2 |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
ethyl 5,6-dihydro-4H-imidazo[1,2-c]triazole-3-carboxylate |
InChI |
InChI=1S/C7H10N4O2/c1-2-13-7(12)5-6-8-3-4-11(6)10-9-5/h8H,2-4H2,1H3 |
InChI-Schlüssel |
KHDACKQEOXSKEC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C2NCCN2N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-{[5-(bromomethyl)-2-oxabicyclo[3.1.1]heptan-1-yl]methyl}carbamate](/img/structure/B13462227.png)

